molecular formula C15H24 B081915 3,5-Di-tert-butyltoluene CAS No. 15181-11-0

3,5-Di-tert-butyltoluene

Cat. No. B081915
Key on ui cas rn: 15181-11-0
M. Wt: 204.35 g/mol
InChI Key: WIXDSJRJFDWTNY-UHFFFAOYSA-N
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Patent
US05459270

Procedure details

3,5-Di-t-butyltoluene (5 g), N-bromosuccinimide (4.79 g) and azobisisobutyronitrile (20 mg) were dissolved in carbon tetrachloride (30 ml) and the solution was heated at reflux for 3 h. When cool, a white solid was removed by filtration, and the filtrate was concentrated yielding a yellow oil, which was used without further purification. 1H NMR (360 MHz, CDCl3) δ1.30 (18H, s, CH3), 4.45 (2H, s, CH2), 7.2 (2H, d, J=1.75 Hz, ArH), 7.4 (1H, s, ArH).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.79 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH3:15])[CH:8]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].[Br:16]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[C:1]([C:5]1[CH:6]=[C:7]([CH:8]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:10]=1)[CH2:15][Br:16])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1)C(C)(C)C)C
Name
Quantity
4.79 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
20 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
When cool
CUSTOM
Type
CUSTOM
Details
a white solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
yielding a yellow oil, which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C=C(CBr)C=C(C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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